4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a synthetic organic compound characterized by its unique structural configuration, combining fluorinated aromatic sulfonamides with tetrahydroquinoline derivatives. This compound holds significant interest due to its multifaceted applications in scientific research and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves a multi-step process:
Formation of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline: : This step involves the acylation of 1,2,3,4-tetrahydroquinoline using methoxyacetyl chloride under basic conditions.
Sulfonamide Formation: : The intermediate is then reacted with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Large-scale synthesis usually follows similar routes but requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions at the methoxyacetyl group.
Reduction: : Selective reduction can occur at the sulfonamide or fluorinated aromatic ring under specific conditions.
Substitution: : Nucleophilic substitution reactions are possible at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like m-chloroperbenzoic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride.
Substitution: : Using nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed
Products vary depending on reaction conditions, typically involving modifications to the sulfonamide or aromatic rings, leading to derivatives with potentially altered biological activities.
Scientific Research Applications
This compound finds usage across various fields due to its pharmacological potential and chemical versatility:
Chemistry
Used as a building block in synthetic organic chemistry for the development of new molecules with desired properties.
Biology
Investigated for its potential as a biochemical probe to study cellular pathways.
Medicine
Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.
Industry
Utilized in the development of novel materials with specialized functions due to its unique structural properties.
Mechanism of Action
4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide exerts its effects through interaction with specific molecular targets:
Binding to Enzymes or Receptors: : It may inhibit or activate enzymes/receptors involved in critical biological pathways.
Modulating Pathways: : By altering the activity of these targets, it influences biochemical processes such as signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Unique Aspects
The combination of fluorinated sulfonamide and tetrahydroquinoline makes it distinct in terms of chemical reactivity and biological activity.
Similar Compounds
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: : Similar but lacks the fluorine atom, which may result in different reactivity and biological effects.
4-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide: : Similar structure but with chlorine instead of fluorine, which might exhibit different pharmacokinetic properties.
Hopefully, that paints a vivid picture of this intriguing compound! If there's anything specific you want to dive deeper into, just let me know!
Properties
IUPAC Name |
4-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-13-10-16(7-8-17(13)20)27(24,25)21-15-6-5-14-4-3-9-22(18(14)11-15)19(23)12-26-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOZTXWMCSCTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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